Oral Bioavailability: Acyclovir vs. Valacyclovir and Famciclovir Prodrugs
Acyclovir exhibits low and dose-dependent oral bioavailability, a key limitation addressed by its prodrugs. In a head-to-head clinical study, the mean bioavailability of acyclovir from oral acyclovir (200 mg) was 26.7%, compared to 44.9% from valacyclovir (1000 mg, equivalent to 694 mg acyclovir) [1]. This difference is even more pronounced when compared to historical data, where acyclovir bioavailability is typically cited as 10-20%, while valacyclovir yields ~55% and famciclovir yields 77% bioavailability [2][3].
| Evidence Dimension | Oral Bioavailability (%) |
|---|---|
| Target Compound Data | 26.7 ± 17.8% (200 mg acyclovir) |
| Comparator Or Baseline | Valacyclovir: 44.9 ± 17.9% (1000 mg); Famciclovir: 77% (500 mg); Acyclovir historical: 10-20% |
| Quantified Difference | Acyclovir bioavailability is 68% lower than valacyclovir in direct comparison; prodrugs provide 3- to 5-fold greater systemic exposure. |
| Conditions | Urinary excretion study in patients with recurrent genital herpes (n=33) for acyclovir vs. valacyclovir; other data from FDA labeling and reviews. |
Why This Matters
For in vivo studies requiring consistent plasma levels, direct use of acyclovir necessitates careful dose adjustment or alternative routes of administration, whereas prodrugs offer higher and more predictable systemic exposure.
- [1] Bras, A. P., et al. (2001). Comparative bioavailability of acyclovir from oral valacyclovir and acyclovir in patients treated for recurrent genital herpes simplex virus infection. Canadian Journal of Clinical Pharmacology, 8(4), 207-211. View Source
- [2] Acyclovir Tablets USP. U.S. Food and Drug Administration (FDA) Label. View Source
- [3] Table 1. Oral Bioavailability and Dosing. PMC. View Source
